molecular formula C12H13BrO3 B1521002 4-(4-Bromophenyl)oxane-4-carboxylic acid CAS No. 1152567-60-6

4-(4-Bromophenyl)oxane-4-carboxylic acid

Cat. No. B1521002
CAS RN: 1152567-60-6
M. Wt: 285.13 g/mol
InChI Key: VTAWBRQRLDUOOG-UHFFFAOYSA-N
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Description

“4-(4-Bromophenyl)oxane-4-carboxylic acid” is an organic compound with the CAS Number: 1338494-92-0. It has a molecular weight of 299.16 and its IUPAC name is 4-(4-bromobenzyl)tetrahydro-2H-pyran-4-carboxylic acid .


Molecular Structure Analysis

The InChI code for “4-(4-Bromophenyl)oxane-4-carboxylic acid” is 1S/C13H15BrO3/c14-11-3-1-10(2-4-11)9-13(12(15)16)5-7-17-8-6-13/h1-4H,5-9H2,(H,15,16) . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.

Scientific Research Applications

Synthesis and Characterization

Synthesis of 4'-Bromobiphenyl-4-carboxylic Acid The compound 4'-Bromobiphenyl-4-carboxylic acid was synthesized starting from 4-bromodiphenyl using acetylation and haloform reaction, achieving a high yield of 95%. The synthesis process was noted for its low cost, simple steps, and convenient post-processing. The structure was validated using NMR, IR, elemental analysis, and mass spectrometry (Zhu Yan-lon, 2015).

Electrochemical Treatment

Electrodegradation of 4-Bromophenol A study focusing on the electrodegradation of 4-bromophenol, a compound closely related to 4-(4-Bromophenyl)oxane-4-carboxylic acid, demonstrated effective removal of the compound using electrochemical reduction and oxidation methods. The removal rate reached 100% under certain conditions. This method also provided insights into the degradation intermediates, kinetics, and toxicity evolution, shedding light on the potential environmental applications (Dandan Xu et al., 2018).

Pharmaceutical Applications

Biphenyl-Based Tyrosinase Inhibitors Biphenyl-based compounds, which include structures similar to 4-(4-Bromophenyl)oxane-4-carboxylic acid, have been synthesized and analyzed for their potential pharmaceutical applications. These compounds showed significant anti-tyrosinase activities, which could have implications in treatments for conditions like hypertension and inflammation. The study also involved crystallographic, spectral analysis, and molecular docking studies, providing a comprehensive understanding of the compounds' interactions and potential uses (Huey Chong Kwong et al., 2017).

Safety and Hazards

The safety data sheet (SDS) for “4-(4-Bromophenyl)oxane-4-carboxylic acid” is available from the supplier . The SDS contains important information about the hazards of the compound, safe handling procedures, and emergency measures.

properties

IUPAC Name

4-(4-bromophenyl)oxane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO3/c13-10-3-1-9(2-4-10)12(11(14)15)5-7-16-8-6-12/h1-4H,5-8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTAWBRQRLDUOOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=C(C=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80655431
Record name 4-(4-Bromophenyl)oxane-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80655431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Bromophenyl)oxane-4-carboxylic acid

CAS RN

1152567-60-6
Record name 4-(4-Bromophenyl)oxane-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80655431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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